H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

Catalog No.
S538215
CAS No.
50913-82-1
M.F
C40H55N9O11S
M. Wt
870.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

CAS Number

50913-82-1

Product Name

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C40H55N9O11S

Molecular Weight

870.0 g/mol

InChI

InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)/t28-,29+,30-,31-,32-,33-/m0/s1

InChI Key

QUCFVNGGGFLOES-ACQYNFKHSA-N

SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

ACTH (4-9), methylsulfonylaminobutyryl-Lys(8)-Phe(9)-, ACTH(4-9), methylsulfonylaminobutyryl-Lysyl(8)-Phenylalanine(9)-, methylsulfonylaminobutyryl-8-Lys-9-Phe-ACTH (4-9), MSH-ACTH (4-9) analog, Org 2766, Org 2766, (all-L)-isomer, Org 2766, (D-alpha-Glu)-isomer, Org 2766, (D-Phe)-isomer

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Description

The exact mass of the compound H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is 793.3429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is a synthetic peptide compound that consists of a sequence of amino acids. The structure includes a methionine residue modified with a peroxy group (denoted as Met(O2)), followed by glutamic acid (Glu), histidine (His), phenylalanine (Phe), D-lysine (D-Lys), and another phenylalanine residue. This compound is notable for its unique sequence and modifications, which can impart specific biological properties and functionalities.

The synthesis of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH typically involves peptide coupling reactions, where the carboxyl group of one amino acid reacts with the amino group of another to form a peptide bond. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating the formation of amide bonds. The introduction of the peroxy group on methionine can involve oxidation reactions, often requiring specific oxidizing agents to achieve the desired modification without degrading the peptide backbone .

Peptides like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can exhibit various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The presence of charged residues such as glutamic acid and lysine may enhance interactions with biological membranes or proteins, affecting their bioavailability and activity. Additionally, the histidine residue can play a crucial role in enzyme catalysis and metal ion binding due to its ability to participate in proton transfer reactions .

The synthesis of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating purification after each coupling step.
  • Liquid-Phase Synthesis: Involves traditional solution-phase coupling reactions but may require extensive purification steps.
  • Enzymatic Synthesis: Utilizing enzymes to catalyze peptide bond formation can provide more specificity and reduce by-products.

Each method has its advantages and limitations concerning yield, purity, and scalability .

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting specific receptors or pathways.
  • Biotechnology: In designing peptides for therapeutic use or as research tools in studying protein interactions.
  • Cosmetics: Due to potential skin-beneficial properties attributed to its amino acid composition.

Studies on H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH may focus on its interactions with proteins or membranes. Electrostatic interactions between charged residues can significantly influence binding affinity and specificity. For example, histidine's ability to participate in protonation-deprotonation cycles is crucial in mediating interactions with enzymes or receptors . Additionally, understanding how modifications like the peroxy group affect these interactions can provide insights into the compound's functionality.

Several compounds share structural similarities with H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. Here are some comparable peptides:

Compound NameStructure SimilaritiesUnique Features
H-Gly-Ala-LeuShorter chainLacks charged residues
H-Lys-Glu-HisSimilar amino acidsContains additional lysine
H-Met-Glu-PheSimilar core structureNo oxidation on methionine
H-Asp-Gly-CysContains acidic residuesCysteine introduces thiol functionality

These compounds highlight the uniqueness of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH due to its specific sequence and modifications that could influence its biological activity and interaction profile .

H-Met(O₂)-Glu-His-Phe-D-Lys-Phe-OH is a synthetic peptide with a complex IUPAC name: (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-(methylsulfonyl)butanoyl]amino]-5-oxopentanoic acid. This nomenclature reflects its stereochemical configuration, peptide backbone, and functional group modifications.

The structure comprises a hexapeptide sequence:
Met(O₂)-Glu-His-Phe-D-Lys-Phe

  • Met(O₂): Methionine sulfoxide (oxidized sulfur atom in the side chain)
  • Glu: Glutamic acid
  • His: Histidine (with an imidazole ring)
  • Phe: Phenylalanine (two residues)
  • D-Lys: D-lysine (non-natural stereoisomer)

Key structural features include:

  • Sulfoxide modification at methionine (enhancing metabolic stability)
  • D-lysine at position 5 (inverting stereochemistry for receptor selectivity)
  • Imidazole ring from histidine (critical for hydrogen bonding)

The SMILES notation is:
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O).

Alternative Designations: ORG 2766 and Related Analogues

DesignationDescription
ORG 2766Clinical identifier for this ACTH(4-9) analogue
S,S-Dioxido-L-methionyl-L-α-glutamyl-L-histidyl-L-phenylalanyl-D-lysyl-L-phenylalanineFull systematic name with stereochemical descriptors
OP1H5I4TBQUNII code for regulatory identification
50913-82-1CAS Registry Number

This compound is a structural analogue of adrenocorticotropic hormone (ACTH), specifically derived from the ACTH(4-9) fragment. Modifications include:

  • Methionine sulfoxide (Met(O₂)) instead of methionine
  • D-lysine instead of L-lysine at position 5
  • Phenylalanine at the C-terminus.

CAS Registry Number and Molecular Formula Validation

ParameterValueSource
CAS Number50913-82-1
Molecular FormulaC₄₀H₅₅N₉O₁₁S
Molecular Weight870.0 g/mol

The molecular formula aligns with the peptide sequence:

  • C₄₀H₅₅N₉O₁₁S = (Met(O₂) + Glu + His + Phe + D-Lys + Phe) + side chain modifications.

Discrepancies in some sources (e.g., C₃₄H₅₁N₉O₁₁S) likely reflect errors in documentation. PubChem and chemical databases confirm the correct formula.

Solid-Phase Peptide Synthesis represents the cornerstone methodology for producing H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH with high efficiency and purity [1] [2]. The Fluorenylmethoxycarbonyl strategy has emerged as the preferred approach due to its mild deprotection conditions and orthogonal protecting group compatibility [3] [4].

The synthesis employs a stepwise coupling approach wherein amino acids are sequentially added from the carbon-terminal phenylalanine residue [5]. Wang resin serves as the primary solid support, offering excellent compatibility with Fluorenylmethoxycarbonyl chemistry and providing peptides with free carboxylic acid termini upon cleavage [6] [7]. The resin loading typically ranges from 0.7 to 1.2 millimoles per gram, ensuring optimal reaction efficiency while minimizing steric hindrance [8].

Coupling reactions utilize 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate or 1H-Benzotriazolium 1-[bis(dimethyl-amino)methylene]-5-chloro-hexafluorophosphate as primary activating agents [9] [10]. These reagents demonstrate superior reactivity with minimal racemization, particularly crucial for the incorporation of histidine and the non-natural D-lysine residue [11]. Diisopropylethylamine serves as the base, maintaining optimal reaction conditions while preventing unwanted side reactions [12].

Deprotection cycles employ 20% piperidine in N,N-dimethylformamide, with reaction times optimized to 3 minutes or less to minimize aspartimide formation and other side reactions [4] [13]. The Kaiser test provides reliable monitoring of coupling completion, particularly important for detecting incomplete reactions that could compromise final product purity [14].

Temperature control maintains reactions at ambient conditions (20-25°C) to prevent thermal degradation of sensitive residues while ensuring adequate reaction rates [15]. Microwave-assisted synthesis has shown promise for accelerating coupling reactions, though careful optimization is required to prevent resin degradation [16].

The synthesis protocol incorporates double coupling procedures for sterically hindered residues, particularly the D-lysine incorporation step [1]. Capping reactions using acetic anhydride eliminate unreacted amino groups, preventing the formation of deletion sequences that complicate purification [14].

Oxidation Management: Methionine Sulfoxide Incorporation

Methionine sulfoxide incorporation represents a critical aspect of synthesizing H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH, requiring precise control to achieve the desired oxidation state [17] [18]. The sulfoxide functionality significantly alters the peptide's physicochemical properties, enhancing solubility and modifying biological activity [19].

Preventive strategies utilize Fluorenylmethoxycarbonyl-methionine-D,L-sulfoxide as a protected building block, ensuring uniform oxidation state throughout the synthesis [20]. This approach eliminates variability associated with post-synthesis oxidation and provides superior control over the final product composition [17]. The sulfoxide-protected amino acid demonstrates excellent coupling efficiency with standard activating reagents, requiring minimal protocol modifications [21].

Controlled oxidation methods employ hydrogen peroxide in the presence of copper(II) catalysts to achieve selective methionine oxidation [22] [23]. Optimal conditions utilize 0.1 molar hydrogen peroxide concentrations with catalytic copper(II) amounts, achieving 85-92% conversion efficiency within 15-30 minutes [23]. pH control proves critical, with optimal oxidation occurring at pH 7 or below to minimize side reactions with other amino acid residues [24].

Alternative oxidation approaches utilize dimethyl sulfoxide in hydrochloric acid solutions, providing quantitative methionine oxidation under controlled conditions [23]. This method demonstrates excellent selectivity, with reaction kinetics following pseudo-first-order behavior (rate constant = 0.23 ± 0.015 M⁻¹ min⁻¹ at 22°C) [23]. Reaction monitoring employs High-Performance Liquid Chromatography analysis to assess conversion progress and optimize reaction conditions [25].

Post-synthesis oxidation offers flexibility for converting methionine-containing peptides to their sulfoxide analogs [18]. Dimethyl sulfoxide treatment in acidic conditions (1.0 M hydrochloric acid, 0.1 M dimethyl sulfoxide) achieves 90-95% conversion efficiency over 4-6 hours [23]. This approach proves particularly valuable when multiple peptide analogs are required for structure-activity relationship studies [26].

Reduction protocols enable reversible conversion of methionine sulfoxide back to methionine when required [27] [28]. Dimethyl sulfide treatment in hydrochloric acid solutions provides quantitative reduction within 4 minutes at room temperature under anhydrous conditions [23]. N-methylmercaptoacetamide offers an alternative reduction method with excellent efficiency for peptide applications [29].

Scavenger selection proves crucial for preventing unwanted oxidation during synthesis and cleavage procedures [30]. Triisopropylsilane and 1,2-ethanedithiol effectively prevent methionine oxidation during trifluoroacetic acid cleavage, while trimethylsilyl chloride addition further enhances protection [31]. Reagent H (trifluoroacetic acid/phenol/thioanisole/1,2-ethanedithiol/water/dimethyl sulfide/ammonium iodide) provides comprehensive protection against oxidative side reactions [31].

Purification Challenges and Chromatographic Optimization

Chromatographic purification of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH presents unique challenges due to the peptide's amphiphilic nature and the presence of multiple ionizable groups [32] [33]. The methionine sulfoxide residue significantly alters retention behavior compared to the reduced analog, requiring specialized purification strategies [17].

Reverse-Phase High-Performance Liquid Chromatography serves as the primary purification method, utilizing C18 stationary phases with 300 Ångström pore sizes optimized for peptide separations [32] [34]. Mobile phase composition employs acetonitrile-water gradients with 0.1% trifluoroacetic acid as the ion-pairing agent, providing optimal peak shape and resolution [35]. Gradient optimization typically employs shallow profiles (5-95% acetonitrile over 15-30 minutes) to achieve baseline resolution of closely related impurities [33].

Column temperature control proves critical for reproducible separations, with optimal performance achieved at 40-50°C to enhance mass transfer and improve peak symmetry [36]. Flow rate optimization balances resolution requirements with analysis time, typically employing 1.0-1.5 milliliters per minute for analytical separations and proportionally scaled for preparative applications [37].

Alternative chromatographic modes provide complementary selectivity for challenging separations [32]. Ion-exchange chromatography exploits charge differences between the target peptide and related impurities, particularly effective for removing deletion sequences and side products [37]. Strong cation-exchange resins with ammonium acetate gradients provide excellent resolution for basic peptides containing multiple lysine residues [38].

Size-exclusion chromatography offers valuable orthogonal selectivity, particularly useful for removing aggregated species and high molecular weight impurities [32]. Mixed-mode chromatography combining Hydrophilic Interaction Liquid Chromatography with ion-exchange mechanisms provides unique selectivity patterns not achievable with single-mode separations [39].

Method development strategies employ systematic optimization of critical parameters to achieve target purification goals [40]. Mobile phase pH significantly affects retention and selectivity, with acidic conditions (pH 2-3) generally providing optimal performance for peptides containing basic residues [36]. Buffer selection influences peak shape and resolution, with trifluoroacetic acid preferred for analytical separations and acetic acid for preparative applications to facilitate product isolation [41].

Mass-directed purification enables automated fraction collection based on mass spectrometric identification, significantly improving purification efficiency and reducing manual processing requirements [33] [42]. Detection optimization combines ultraviolet absorption at 214 nanometers with mass spectrometric monitoring to ensure comprehensive impurity detection and product verification [40].

Scale-up considerations require careful attention to column loading, flow rates, and gradient profiles to maintain separation performance [37]. Preparative columns with larger diameters and longer lengths provide increased capacity while preserving resolution, typically employing loading factors of 20-50 grams of crude peptide per kilogram of stationary phase [37].

Purification challenges include the separation of diastereomeric impurities arising from methionine sulfoxide formation, requiring high-resolution conditions and extended gradient profiles [17]. Product stability during purification requires pH control and temperature management to prevent degradation and secondary oxidation [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

869.37417478 g/mol

Monoisotopic Mass

869.37417478 g/mol

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OP1H5I4TBQ

Sequence

XEHFKF

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

50913-82-1

Dates

Last modified: 02-18-2024
1: Van der Zee CE, Brakkee JH, Gispen WH. alpha-MSH and Org.2766 in peripheral nerve regeneration: different routes of delivery. Eur J Pharmacol. 1988 Mar 15;147(3):351-7. PubMed PMID: 2837394.
2: Valk GD, Kappelle AC, Tjon-A-Tsien AM, Bravenboer B, Bakker K, Michels RP, Groenhout CM, Bertelsmann FW. Treatment of diabetic polyneuropathy with the neurotrophic peptide ORG 2766. J Neurol. 1996 Mar;243(3):257-63. PubMed PMID: 8936356.
3: Buitelaar JK, Dekker ME, van Ree JM, van Engeland H. A controlled trial with ORG 2766, an ACTH-(4-9) analog, in 50 relatively able children with autism. Eur Neuropsychopharmacol. 1996 Mar;6(1):13-9. PubMed PMID: 8866933.
4: Hovestadt A, van der Burg ME, Verbiest HB, van Putten WL, Vecht CJ. The course of neuropathy after cessation of cisplatin treatment, combined with Org 2766 or placebo. J Neurol. 1992 Mar;239(3):143-6. PubMed PMID: 1315383.
5: Buitelaar JK, van Engeland H, de Kogel KH, de Vries H, van Hooff JA, van Ree JM. The use of adrenocorticotrophic hormone (4-9) analog ORG 2766 in autistic children: effects on the organization of behavior. Biol Psychiatry. 1992 Jun 1;31(11):1119-29. PubMed PMID: 1326339.
6: Sporel-Ozakat RE, Edwards PM, Van der Hoop RG, Gispen WH. An ACTH-(4-9) analogue, Org 2766, improves recovery from acrylamide neuropathy in rats. Eur J Pharmacol. 1990 Sep 21;186(2-3):181-7. PubMed PMID: 1963145.
7: van Huizen F, Philipsen HL, Draaijer J, Hermkens PH, ten Kortenaar PB, Tonnaer JA. Binding of a biotinylated neurotrophic ACTH(4-9) analogue, Org 2766, to neurofilament-positive cells in primary or cell line cultures. Peptides. 1993 Nov-Dec;14(6):1205-13. PubMed PMID: 8134302.
8: Cardinaal RM, de Groot JC, Huizing EH, Veldman JE, Smoorenburg GF. Histological effects of co-administration of an ACTH((4-9)) analogue, ORG 2766, on cisplatin ototoxicity in the albino guinea pig. Hear Res. 2000 Jun;144(1-2):157-67. PubMed PMID: 10831874.
9: Fekete M, De Wied D. Naltrexone-insensitive facilitation and naltrexone-sensitive inhibition of passive avoidance behavior of the ACTH-(4-9) analog (ORG 2766) are located in two different parts of the molecule. Eur J Pharmacol. 1982 Jul 16;81(3):441-8. PubMed PMID: 6288413.
10: Van der Zee CE, Van der Hoop RG, Gispen WH. Beneficial effect of Org 2766 in treatment of peripheral neuropathy in streptozocin-induced diabetic rats. Diabetes. 1989 Feb;38(2):225-30. PubMed PMID: 2536628.
11: Partanen JV, Soininen H, Riekkinen PJ. Does an ACTH derivative (Org 2766) prevent deterioration of EEG in Alzheimer's disease? Electroencephalogr Clin Neurophysiol. 1986 Jun;63(6):547-51. PubMed PMID: 2422004.
12: Fekete M, Drago F, Van Ree JM, Bohus B, Wiegant VM, De Wied D. Naltrexone-sensitive behavioral actions of the ACTH 4-9 analog (Org 2766). Life Sci. 1983 May 9;32(19):2193-204. PubMed PMID: 6302425.
13: Roberts JA, Jenison EL, Kim K, Clarke-Pearson D, Langleben A. A randomized, multicenter, double-blind, placebo-controlled, dose-finding study of ORG 2766 in the prevention or delay of cisplatin-induced neuropathies in women with ovarian cancer. Gynecol Oncol. 1997 Nov;67(2):172-7. PubMed PMID: 9367703.
14: Hamers FP, Pette C, Neijt JP, Gispen WH. The ACTH-(4-9) analog, ORG 2766, prevents taxol-induced neuropathy in rats. Eur J Pharmacol. 1993 Mar 16;233(1):177-8. PubMed PMID: 8097161.
15: Plantinga LC, Verhaagen J, Wong SL, Edwards PM, Bär PR, Gispen WH. The neurotrophic peptide Org 2766 does not influence the expression of the immediate early gene c-fos following sciatic nerve crush in the rat. Int J Dev Neurosci. 1994 Apr;12(2):117-25. PubMed PMID: 7942087.
16: Murry R, McLane JA, Gruener G. Effects of ORG 2766, a neurotrophic ACTH4-9 analogue, in neuroblastoma cells. Ann N Y Acad Sci. 1993 May 28;679:270-5. PubMed PMID: 8390145.
17: Müller LJ, Gerritsen van der Hoop R, Moorer-van Delft CM, Gispen WH, Roubos EW. Morphological and electrophysiological study of the effects of cisplatin and ORG.2766 on rat spinal ganglion neurons. Cancer Res. 1990 Apr 15;50(8):2437-42. PubMed PMID: 2156619.
18: Buitelaar JK, van Engeland H, de Kogel K, de Vries H, van Hooff J, van Ree J. The adrenocorticotrophic hormone (4-9) analog ORG 2766 benefits autistic children: report on a second controlled clinical trial. J Am Acad Child Adolesc Psychiatry. 1992 Nov;31(6):1149-56. PubMed PMID: 1331023.
19: Walker JM, Berntson GG, Sandman CA, Kastin AJ, Akil H. Induction of analgesia by central administration of ORG 2766, an analog of ACTH4--9. Eur J Pharmacol. 1981 Jan 5;69(1):71-9. PubMed PMID: 6258942.
20: Schmidt MS, Chirino-Barcelo FI, McDaniel WF. ORG 2766 fails to improve visual functions in rats with occipital lesions. Neuroreport. 1992 Jan;3(1):29-32. PubMed PMID: 1319226.

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